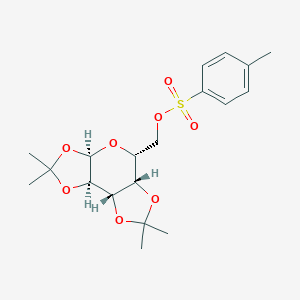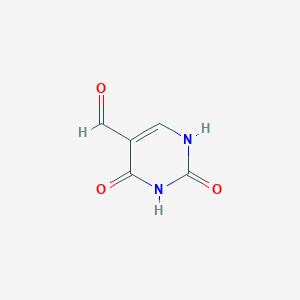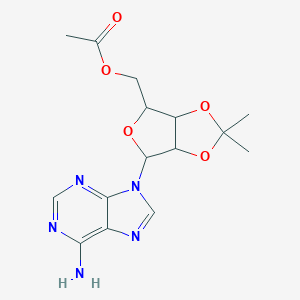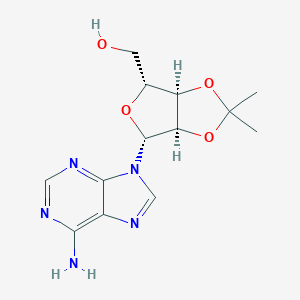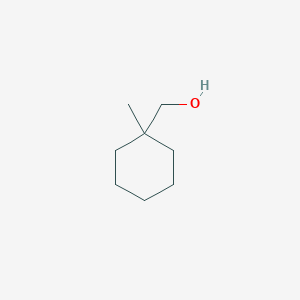
(1-甲基环己基)甲醇
概述
描述
Synthesis Analysis
The synthesis of (1-Methylcyclohexyl)methanol and its derivatives often involves Prins-type cyclization reactions , which can be catalyzed by metals such as hafnium triflate. This method allows for the creation of various cyclization products from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, achieving high yields under optimized conditions (Nakamura et al., 2009).
Molecular Structure Analysis
The molecular structure of (1-Methylcyclohexyl)methanol and its isomers has been extensively studied, especially in the context of chemical spills such as the 2014 Elk River incident. Techniques such as heated purge-and-trap GC/MS have been used to determine the cis- and trans-isomers of (4-methylcyclohexyl)methanol, illustrating the compound's structural complexity and the importance of analytical methods in its characterization (Foreman et al., 2015).
Chemical Reactions and Properties
(1-Methylcyclohexyl)methanol participates in various chemical reactions, demonstrating its versatility as a chemical building block. RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol highlight its potential as a hydrogen source and C1 synthon in organic synthesis, emphasizing the role of methanol in chemical transformations and its application in the synthesis of pharmaceutical agents (Sarki et al., 2021).
Physical Properties Analysis
Methanol, a key component in the synthesis and reactions of (1-Methylcyclohexyl)methanol, is a colorless liquid with a distinctive smell , considered one of the most useful chemical compounds. It acts as a solvent for many inorganic salts due to its polarity and has a high octane number when used as a fuel. The synthesis of methanol from CO2 and H2 points to its role in reducing CO2 emissions and its utility as an energy carrier for hydrogen storage (Dalena et al., 2018).
Chemical Properties Analysis
The chemical properties of (1-Methylcyclohexyl)methanol can be further elucidated through studies on methanol synthesis via CO2 and CO hydrogenation, showcasing methanol's dual role in producing itself and as a hydrogen donor in homogeneously catalyzed reactions. These processes highlight the efficiency and environmental benefits of using methanol in chemical synthesis, offering insights into the sustainable production of chemicals and fuels (Grabow & Mavrikakis, 2011).
科学研究应用
有机反应中的氢供体:MCHM 可以作为有机反应中的氢供体,特别是用于将酮还原为醇。它在 t-膦-钌-氯化物体系中表现出高活性 (Smith & Maitlis, 1985).
清洁燃料和 CO2 减排:MCHM 的生产为清洁燃料提供了有前景的应用。它有助于减少 CO2 和储存氢气,可用于 DME、氢气和 DMFC 燃料电池 (Dalena 等人,2018).
有机合成和药物发现:MCHM 催化的胺类 N-甲基化和硝基芳烃的转移氢化反应为有机合成和药物发现提供了一种环保的方法 (Sarki 等人,2021).
对脂质动力学的影响:MCHM 显着影响脂质动力学,影响双层组成和细胞存活。这强调了溶剂在生物膜和蛋白质脂质研究中的重要性 (Nguyen 等人,2019).
甲基营养细菌的生物技术应用:甲基营养细菌(如甲基杆菌 extorquens)使用 MCHM 从可再生资源中生产增值产品,使其成为生物技术中的宝贵资源 (Ochsner 等人,2014).
通过膜反应器技术产氢:MCHM 的生产和利用可以显着减少 CO2 排放,并为氢气生产和燃料电池提供可持续的能源 (Dalena 等人,2018).
合成和环境方法:[Cp*IrCl2]2/NaOH 体系用于芳香伯胺的直接 N-单甲基化,以 MCHM 为原料,具有广泛的底物范围和优异的选择性,使其成为一种有前途的合成和环境方法 (Li 等人,2012).
使用甲醇的经济生物工艺:甲基营养细菌展示了以 MCHM 为替代碳源进行经济竞争性生物工艺的潜力 (Schrader 等人,2009).
甲苯磺酸甲酯在甲醇中的光解:已经对甲苯磺酸甲酯在 MCHM 中的光解进行了研究,以了解其化学性质和反应 (Izawa & Kuromiya, 1975).
安全和材料特性:MCHM 是一种无色极性液体,具有高度可燃性和毒性,使其成为各种行业中广泛使用的原材料,但也存在潜在的安全问题 (Offermanns 等人,2014).
氢气生产增强:使用 MCHM 脱氢和甲醇合成的新反应器配置可以提高氢气生产率,从而有可能减少排放和能源消耗 (Rahimpour 等人,2011).
甲醇生物转化为有用的化学物质:谷氨酸棒状杆菌经过工程改造,可以利用 MCHM 作为碳源来生产谷氨酸,展示了将 MCHM 生物转化为有价值化学物质的潜力 (Tuyishime 等人,2018).
安全和危害
“(1-Methylcyclohexyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) .
作用机制
Target of Action
(1-Methylcyclohexyl)methanol, a derivative of methanol, is likely to interact with enzymes that metabolize methanol, such as Methanol Dehydrogenase (MDH) . MDH is a dye-linked enzyme that efficiently transfers electrons to cationic electron acceptors at relatively high pH values . The enzymatic activity requires the presence of ammonia and sometimes higher amines as activators .
Mode of Action
The compound’s interaction with its targets involves the oxidation of methanol to formaldehyde, a key step in methanol metabolism . This process is facilitated by MDH, which has a broad substrate specificity, oxidizing a wide range of primary alcohols and some secondary alcohols .
Biochemical Pathways
The metabolism of (1-Methylcyclohexyl)methanol likely involves the same pathways as methanol. These include the Ribulose Monophosphate (RuMP) pathway , the Dihydroxyacetone (DHA) pathway , the Calvin-Benson-Bassham (CBB) cycle , and the Serine cycle . These pathways are responsible for the assimilation of one-carbon (C1) compounds, with the assimilation taking place either at the level of formaldehyde or CO2 .
Result of Action
The oxidation of methanol to formaldehyde and its subsequent metabolism can lead to the production of energy and the generation of metabolic intermediates .
Action Environment
The action of (1-Methylcyclohexyl)methanol is likely to be influenced by environmental factors such as pH, as the activity of MDH is known to be optimal at relatively high pH values . Additionally, the presence of ammonia or higher amines is required for the activation of MDH .
属性
IUPAC Name |
(1-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRIUBEQJUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363533 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclohexyl)methanol | |
CAS RN |
14064-13-2 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (1-Methylcyclohexyl)methanol in the synthesis described in the abstract?
A1: (1-Methylcyclohexyl)methanol acts as a starting material in the synthesis of chlorosulfate and sulfamate derivatives []. These derivatives are proposed to have potential antispasmodic activity and could be useful for treating conditions like epilepsy.
Q2: What can we infer about the reactivity of (1-Methylcyclohexyl)methanol from the described reaction?
A2: The reaction of (1-Methylcyclohexyl)methanol with sulfuryl chloride suggests that the hydroxyl group (-OH) of the compound is reactive and can undergo substitution reactions. This reactivity is further supported by the subsequent reaction with an amine to form the sulfamate derivative [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

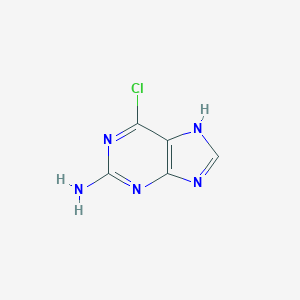
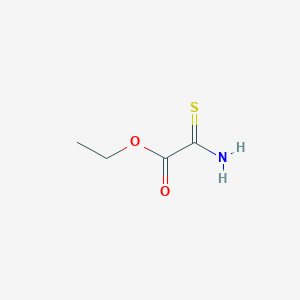

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
